molecular formula C12H15ClN2 B1488490 2-chloro-1-isopentyl-1H-benzo[d]imidazole CAS No. 1668564-63-3

2-chloro-1-isopentyl-1H-benzo[d]imidazole

Cat. No. B1488490
CAS RN: 1668564-63-3
M. Wt: 222.71 g/mol
InChI Key: DBAGYEZKYISUOY-UHFFFAOYSA-N
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Description

“2-chloro-1-isopentyl-1H-benzo[d]imidazole” is a derivative of the imidazole compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the cyclization of certain compounds . For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo- [d]-imidazo- [2,1-b]-thiazole-3-carboxylate (3) . The obtained compound 3 was established by 1H NMR .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Antibacterial Activity

One study describes the synthesis of thiazolidinone derivatives involving 2-(1H-benzo[d]imidazol-2-ylthio)-N-arylidene aceto hydrazide, showcasing their antibacterial and antifungal activities. These compounds, derived through facile condensation and cyclocondensation reactions, exhibit potential for further exploration in antimicrobial research (J. Bhatt, K. Nimavat, K. Vyas, 2013).

Anticancer Agents

Another study focuses on the synthesis of benzimidazole–thiazole derivatives, including reactions with chloroacetyl chloride and other reagents to produce compounds tested against HepG2 and PC12 cancer cell lines. Some of these derivatives showed promising anticancer activity, suggesting the potential of 2-chloro-1-isopentyl-1H-benzo[d]imidazole derivatives as anticancer agents (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, T. Maher, 2014).

Material Science Applications

Research includes the development of functionalized benzimidazopyrimidinones through a palladium-catalyzed carbonylative synthesis. This process begins with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines and results in compounds with potential applications in material science, due to their complex and functionalized structures (R. Mancuso, L. Veltri, Patrizio Russo, G. Grasso, C. Cuocci, R. Romeo, B. Gabriele, 2017).

Fluorescent Sensors

A ratiometric fluorescent sensor based on a benzimidazole platform was developed for the selective recognition of Al3+ ions. This chemosensor, synthesized through a condensation reaction, enables selective and sensitive detection of aluminum ions, showcasing the versatility of benzimidazole derivatives in sensor technologies (D. Jeyanthi, M. Iniya, Karuppiah Krishnaveni, D. Chellappa, 2013).

Corrosion Inhibition

Studies have also examined the use of benzimidazole derivatives as corrosion inhibitors. These compounds were tested for their effectiveness in preventing corrosion of carbon steel in acidic solutions, demonstrating the potential of this compound derivatives in industrial applications (Z. Rouifi, M. Rbaa, A. Abousalem, F. Benhiba, T. Laabaissi, H. Oudda, B. Lakhrissi, Abdellah Guenbour, I. Warad, A. Zarrouk, 2020).

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives , there is great potential for the development of novel drugs that can overcome current public health problems such as antimicrobial resistance . Therefore, future research could focus on exploring the therapeutic potential of “2-chloro-1-isopentyl-1H-benzo[d]imidazole” and other imidazole derivatives.

properties

IUPAC Name

2-chloro-1-(3-methylbutyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGYEZKYISUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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